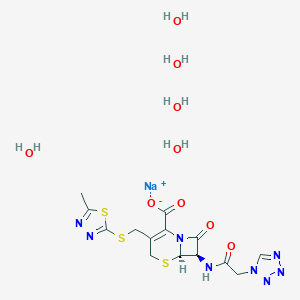

![molecular formula C9H10N2O B053659 (2-甲基-1H-苯并[d]咪唑-4-基)甲醇 CAS No. 115577-32-7](/img/structure/B53659.png)

(2-甲基-1H-苯并[d]咪唑-4-基)甲醇

描述

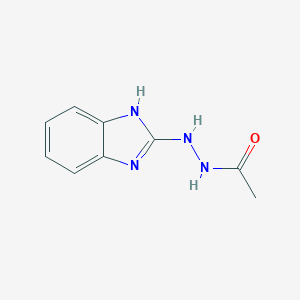

“(2-methyl-1H-benzo[d]imidazol-4-yl)methanol” is an organic compound that is a derivative of benzimidazole . It has been used as an intermediate in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “(2-methyl-1H-benzo[d]imidazol-4-yl)methanol” and its derivatives has been reported in the literature . For instance, 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-acetylhydrazone derivatives were synthesized and tested for their antitumor activity .Molecular Structure Analysis

The molecular structure of “(2-methyl-1H-benzo[d]imidazol-4-yl)methanol” and its derivatives has been elucidated using various chemical and spectral data .Chemical Reactions Analysis

The compound “(2-methyl-1H-benzo[d]imidazol-4-yl)methanol” can undergo various chemical reactions. For example, it can be used to synthesize 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-acetylhydrazone derivatives .科学研究应用

Antitumor Agents

The compound has been used in the synthesis of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives, which have been tested for their antitumor activity in vitro against A549, MDA-MB-231, A375, and HCT116 cancer cells . The results revealed that hydroxyl on position 2 at phenyl of hydrazone was necessary for anticancer activity, and another hydroxyl group on 4 place at phenyl can increase the inhibitory activity .

Single-Molecule Magnets

Co(II) cubane complexes prepared from (benzo[d]imidazol-2-yl)methanols behave as single-molecule magnets with TB > 2 K .

Catalyst for Water Electro-Oxidation

A cobalt catalyst for water electro-oxidation at neutral pH has been prepared from (benzo[d]imidazol-2-yl)methanols. This catalyst has an overpotential of 390 mV and a turnover frequency of 1.83 s−1 .

Fluorophores

Red-emitting fluorophores with quantum yields of approximately 0.96 have been prepared from (benzo[d]imidazol-2-yl)methanols .

Cytotoxic and Apoptosis-Inducing Agents

Compounds derived from (benzo[d]imidazol-2-yl)methanols have been found to induce cytotoxicity and apoptosis .

Antimicrobial Agents

Prominent derivatives with antimicrobial activity have been synthesized from (benzo[d]imidazol-2-yl)methanols .

未来方向

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .

Mode of Action

For instance, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Pharmacokinetics

It is known that imidazole derivatives, in general, have a wide range of pharmacokinetic properties, depending on the specific derivative and its chemical structure .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the efficacy and stability of imidazole derivatives can be influenced by a variety of factors, including temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

(2-methyl-1H-benzimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKMBXFQSACNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601788 | |

| Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1H-benzimidazol-4-yl)methanol | |

CAS RN |

115577-32-7 | |

| Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)